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Compound of Interest

Compound Name: MLCK inhibitor peptide 18

Cat. No.: B549483 Get Quote

For researchers, scientists, and drug development professionals, the selection of a suitable

Myosin Light Chain Kinase (MLCK) inhibitor is critical for the accurate interpretation of

experimental results. This guide provides an objective comparison of two widely used MLCK

inhibitors, MLCK Inhibitor Peptide 18 and ML-7, focusing on their performance, specificity,

and supporting experimental data.

This comparison guide aims to provide a clear and data-driven overview to assist researchers

in choosing the most appropriate inhibitor for their specific experimental needs.

At a Glance: Key Quantitative Data
Parameter MLCK Inhibitor Peptide 18 ML-7

IC50 for MLCK 50 nM[1][2][3][4][5][6][7][8] ~300-400 nM[9]

Ki for MLCK 52 nM[3] 300 nM[10][11][12]

Mechanism of Action

Competitive with respect to

substrate, mixed mode with

respect to ATP[3]

ATP-competitive[10][12]

Selectivity

>4,000-fold selective for MLCK

over CaM Kinase II and

PKA[1][2][5][6][7]

Inhibits PKA (Ki = 21 µM) and

PKC (Ki = 42 µM)[10]

Cell Permeability Yes[1][5][6] Yes
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Mechanism of Action and Specificity
MLCK Inhibitor Peptide 18 is a cell-permeable nonapeptide that acts as a highly selective and

potent inhibitor of MLCK.[3][6] Its mechanism of inhibition is competitive with respect to the

peptide substrate and exhibits a mixed mode of inhibition with respect to ATP.[3] A key

advantage of Peptide 18 is its remarkable selectivity; it shows over 4,000-fold selectivity for

MLCK compared to other kinases such as CaM Kinase II and Protein Kinase A (PKA).[1][2][5]

[6][7] This high specificity minimizes off-target effects, leading to more reliable and interpretable

experimental outcomes.

ML-7 is a small molecule inhibitor of MLCK that functions as a reversible, ATP-competitive

inhibitor.[10][12] While it is a potent inhibitor of MLCK, it also demonstrates inhibitory activity

against other kinases, notably PKA and Protein Kinase C (PKC), albeit at higher

concentrations.[10] The Ki of ML-7 for MLCK is 0.3 µM, while its Ki for PKA and PKC are 21 µM

and 42 µM, respectively.[10] This broader activity profile should be a consideration in

experimental design to avoid potential confounding results.

Signaling Pathway and Inhibition
The phosphorylation of the regulatory light chain of myosin II (MLC20) by MLCK is a pivotal

event in the regulation of smooth muscle contraction and endothelial barrier function.[13] This

process is initiated by an increase in intracellular calcium, which leads to the activation of

calmodulin (CaM) and subsequently MLCK. The activated MLCK then phosphorylates MLC20,

triggering a cascade of events that result in cell contraction and increased permeability. Both

MLCK Inhibitor Peptide 18 and ML-7 target this pathway by directly inhibiting the enzymatic

activity of MLCK, thereby preventing the phosphorylation of MLC20.
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Caption: MLCK signaling pathway and points of inhibition by Peptide 18 and ML-7.
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Experimental Protocols
In Vitro Kinase Assay for MLCK Inhibition
This protocol is adapted from methodologies used to assess the inhibitory potential of

compounds against MLCK.

Materials:

Recombinant MLCK enzyme

Myosin light chain (MLC) as substrate (or a synthetic peptide substrate like

KKRPQRATSNVFAM-NH2)[2][4]

[γ-³²P]ATP

Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 0.1 mM CaCl₂,

1 µM Calmodulin)

MLCK Inhibitor Peptide 18 or ML-7

Phosphocellulose paper

75 mM phosphoric acid

Scintillation counter

Procedure:

Prepare a reaction mixture containing the kinase assay buffer, MLC substrate, and the

desired concentration of the inhibitor (Peptide 18 or ML-7).

Initiate the reaction by adding recombinant MLCK enzyme and [γ-³²P]ATP.

Incubate the reaction at 30°C for a specified time (e.g., 10-30 minutes).

Stop the reaction by spotting an aliquot of the reaction mixture onto phosphocellulose paper.
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Wash the phosphocellulose paper extensively with 75 mM phosphoric acid to remove

unincorporated [γ-³²P]ATP.

Measure the incorporated radioactivity using a scintillation counter.

Calculate the percentage of inhibition by comparing the radioactivity of the inhibitor-treated

samples to the control (no inhibitor).

Determine the IC50 value by plotting the percentage of inhibition against a range of inhibitor

concentrations.

Experimental Workflow: In Vitro Kinase Assay
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Caption: A typical workflow for an in vitro kinase assay to determine inhibitor potency.

Conclusion
Both MLCK Inhibitor Peptide 18 and ML-7 are effective inhibitors of MLCK. However, their

distinct profiles in terms of potency and specificity make them suitable for different research

applications.

MLCK Inhibitor Peptide 18 is the preferred choice for experiments demanding high

specificity and minimal off-target effects. Its superior selectivity makes it an ideal tool for

dissecting the precise role of MLCK in various cellular processes.

ML-7 remains a valuable tool for studying MLCK-dependent pathways. However,

researchers should be mindful of its potential to inhibit other kinases, particularly at higher

concentrations, and incorporate appropriate controls to validate their findings.
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The selection between these two inhibitors should be guided by the specific requirements of

the experiment, with a strong emphasis on the desired level of selectivity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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